Isocytosine
Overview
Description
Mechanism of Action
Target of Action
Isocytosine, also known as 2-Amino-4-hydroxypyrimidine, is a pyrimidine base that is an isomer of cytosine . It is used in combination with isoguanine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . In particular, it is used as a nucleobase of hachimoji RNA . The primary targets of this compound are therefore the nucleic acids in the cells where it can interact with the base pairs.
Mode of Action
This compound interacts with its targets by forming hydrogen-bonded dimers in the same way as the guanine–cytosine base pair . It pairs in a “reversed Watson–Crick” manner with natural guanine or in a normal manner with non-natural isoguanine . This interaction results in changes in the structure of the nucleic acids.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation and function of nucleic acids. It is used in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . The downstream effects of these interactions can influence the structure and function of the DNA and RNA molecules in the cells.
Pharmacokinetics
It is known that this compound can be synthesized from guanidine and malic acid
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with nucleic acids. By forming hydrogen-bonded dimers with guanine or isoguanine, this compound can influence the structure and function of DNA and RNA molecules
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the formation of hydrogen bonds between this compound and guanine or isoguanine Additionally, the presence of other molecules in the environment, such as enzymes and cofactors, can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Isocytosine is involved in the pyrimidine salvage pathway, which allows the cell to utilize cytosine for pyrimidine nucleotide synthesis . It is also able to catalyze deamination of isoguanine, a mutagenic oxidation product of adenine in DNA, and of this compound .
Cellular Effects
This compound has been suggested to be a potential practical enzyme/prodrug pair for cancer therapy through gene-directed enzyme-prodrug therapy (GDEPT) method . The therapeutic effect of wildtype or the mutated VCZ protein in the colorectal cancer cell lines has been evaluated .
Molecular Mechanism
Cytosine deaminase (CDA) was able to catalyze the deamination of this compound and the hydrolysis of 3-oxauracil . Large inverse solvent isotope effects were obtained on k(cat) and k(cat)/K(m), consistent with the formation of a low-barrier hydrogen bond during the conversion of cytosine to uracil .
Metabolic Pathways
Preparation Methods
Isocytosine can be synthesized through various methods. One common method involves the reaction of guanidine with malic acid . Another method includes the solid-phase synthesis of this compound derivatives, which involves the immobilization of 2-thiouracil on a Merrifield resin, oxidation to the sulfone, and aminolysis under mild conditions . Industrial production methods often involve the use of guanidine hydrochloride and sodium ethoxide .
Chemical Reactions Analysis
Isocytosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into different forms.
Substitution: This compound can undergo substitution reactions, particularly involving the amino group. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride.
Scientific Research Applications
Isocytosine has numerous applications in scientific research:
Comparison with Similar Compounds
Isocytosine is similar to other pyrimidine bases such as cytosine, uracil, and thymine. it is unique due to its ability to pair in a reversed Watson-Crick manner with natural guanine . Similar compounds include:
Cytosine: A natural nucleobase in DNA and RNA.
Uracil: A natural nucleobase in RNA.
Thymine: A natural nucleobase in DNA.
Isoguanine: A non-natural nucleobase that pairs with this compound.
This compound’s unique pairing properties and stability make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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